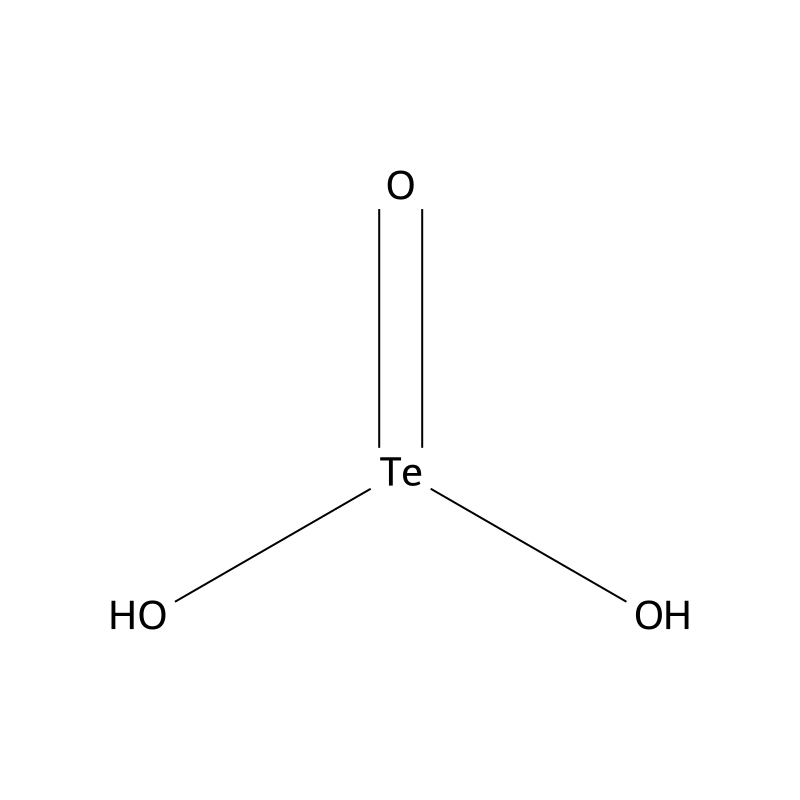Tellurous acid
H2O3Te

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
H2O3Te
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Analytical Chemistry
- Tellurous acid acts as a gravimetric reagent for precipitating certain metal cations as tellurites. This allows for the quantitative determination of these metals through gravimetric analysis. For instance, tellurous acid is used to precipitate lead (Pb) as lead tellurite (PbTeO₃).
Oxidation Reactions
- Tellurous acid possesses mild oxidizing properties. Researchers utilize it as an oxidizing agent in various laboratory experiments. Tellurous acid can selectively oxidize specific functional groups in organic compounds, making it a valuable tool for organic synthesis.
Material Science
- Tellurium compounds, including tellurous acid, are being explored for their potential applications in material science. Studies investigate the use of tellurous acid in the development of new materials with specific properties, such as photocatalysis or thermoelectricity.
Biological Research
- Tellurium compounds exhibit a range of biological effects, and tellurous acid is no exception. Researchers are investigating the potential applications of tellurous acid in various biological studies. However, it's crucial to note that tellurium can also be toxic, and further research is needed to understand the safety profile of tellurous acid in biological contexts [].
Tellurous acid, with the chemical formula H₂TeO₃, is an inorganic compound that serves as the oxoacid of tellurium in the +4 oxidation state. It appears as a colorless crystalline solid and is less characterized compared to other tellurium oxoacids. The compound can be synthesized through the hydrolysis of tellurium dioxide, which involves the reaction of tellurium dioxide with water, resulting in the formation of tellurous acid and releasing heat in the process .
- Oxidation: Tellurous acid can be oxidized to form tellurium dioxide (TeO₂) when treated with hydrogen peroxide or other strong oxidizing agents.
- Reduction: It can be reduced to elemental tellurium using reducing agents such as sulfur dioxide .
- Substitution: The compound reacts with bases to form tellurite salts, such as potassium tellurite (K₂TeO₃), which are more stable than the acid itself .
The general reactions can be summarized as follows:
- Oxidation:
- Reduction:
- Substitution:
Tellurous acid exhibits notable biological activity, particularly through its interactions with thiol groups in proteins. This interaction can disrupt cellular functions, leading to antibacterial and potential anticancer properties. Research indicates that compounds containing tellurium may influence various biological pathways, although specific mechanisms remain under investigation .
Tellurous acid can be synthesized through several methods:
- Hydrolysis of Tellurium Dioxide: The most common method involves treating tellurium dioxide with water under controlled conditions. This process must be carefully managed to prevent the formation of other tellurium oxides.
- Oxidation Reactions: Tellurous acid can also be prepared by oxidizing elemental tellurium using strong oxidizing agents like nitric acid or hydrogen peroxide. This method typically requires careful temperature control due to exothermic reactions .
- Laboratory Synthesis: A typical laboratory synthesis might involve mixing tellurium dioxide with a base and hydrogen peroxide in a controlled environment to yield an aqueous solution of tellurous acid .
Studies on the interactions of tellurous acid focus on its biochemical effects, particularly its ability to interact with thiol-containing compounds. These interactions may lead to oxidative stress within cells, affecting cellular metabolism and potentially leading to apoptosis in cancer cells. Further research is needed to fully elucidate these mechanisms and their implications for therapeutic applications .
Tellurous acid shares similarities with several other oxoacids, notably:
| Compound Name | Chemical Formula | Oxidation State | Characteristics |
|---|---|---|---|
| Selenous Acid | H₂SeO₃ | +4 | Similar properties but more stable; used in organic synthesis. |
| Sulfurous Acid | H₂SO₃ | +4 | More widely used; forms stable salts and is well-characterized. |
| Telluric Acid | H₂TeO₆ | +6 | More stable than tellurous acid; forms different salts. |
Uniqueness: Tellurous acid is unique due to its metastable nature and specific applications in synthesizing tellurium compounds. Unlike sulfurous acid, which has broader industrial applications, tellurous acid has specialized uses primarily within research settings .
UNII
Related CAS
22451-06-5 (di-hydrochloride salt pentahydrate)






